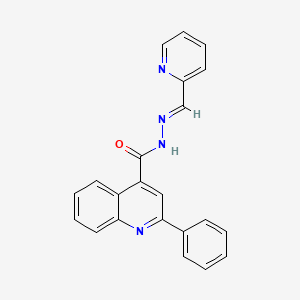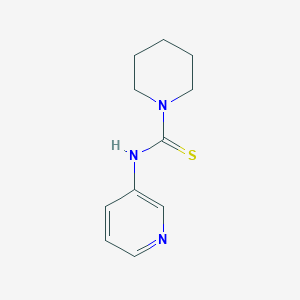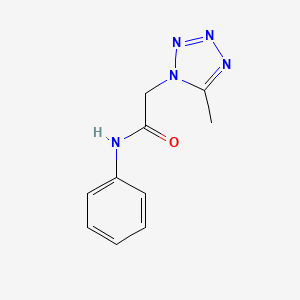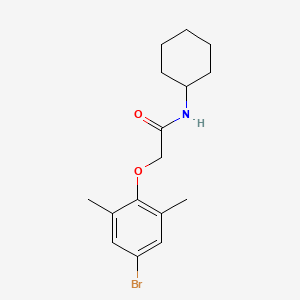![molecular formula C11H16N2O4 B5526531 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)
4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid is not directly documented, related compounds provide insights into potential synthetic routes and methodologies. For instance, the synthesis of complex spiro compounds and related structures often involves multi-step reactions, starting from simple precursors, employing strategies like condensation reactions, ring closures, and functional group transformations. A study by Mohammadi and Shaterian (2018) on the synthesis of spiro compounds using superparamagnetic nanocatalysts highlights the role of advanced catalysis in synthesizing structurally complex molecules efficiently and greenly (Mohammadi & Shaterian, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid often features intricate arrangements of atoms leading to unique three-dimensional conformations. For example, the investigation of N-(aryl)-succinamic acids by M et al. (2018) delves into the supramolecular synthons in the crystals of related compounds, revealing complex hydrogen bonding patterns and molecular interactions that could also be relevant to understanding the structural characteristics of our compound of interest (M et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid can be inferred from studies on similar compounds. The reactivity with hydrazines, as explored by Komarova et al. (2011), suggests that compounds with hydrazino groups may undergo tautomerism or participate in cycloaddition reactions, leading to the formation of heterocyclic structures (Komarova et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in various conditions. The crystal structure analysis of related molecules, such as that conducted by Naveen et al. (2016), provides valuable insights into the arrangement of molecules in the solid state and can inform predictions about the physical properties of 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid (Naveen et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity towards electrophiles/nucleophiles, and stability under various conditions, is crucial. The work by Sayed et al. (2003) on derivatives of butanoic acid and their reactions to produce heterocyclic compounds with expected biological activity offers a glimpse into the chemical behavior that could also apply to our compound of interest (Sayed et al., 2003).
Aplicaciones Científicas De Investigación
Optical Gating of Synthetic Ion Channels
Compounds similar to 4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid have been used for optical gating in synthetic ion channels. This application involves the use of photolabile protecting groups for controlled, light-induced transport of ionic species through nanofluidic devices, showcasing potential in controlled release, sensing, and information processing technologies (Ali et al., 2012).
Antimicrobial and Antifungal Activities
Derivatives of butanoic acid have shown antimicrobial and antifungal activities, suggesting that similar compounds might possess bioactive properties useful in developing new therapeutic agents (Sayed et al., 2003).
Enantioselective Organocatalytic Synthesis
The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity through organocatalytic approaches showcases the chemical versatility and potential pharmaceutical applications of structurally complex spiro compounds (Chen et al., 2009).
Electrochemical Double Layer Capacitors
Spiro ammonium salts, sharing a structural motif with the compound of interest, have been synthesized and evaluated as novel electrolytes in electrochemical double layer capacitors (EDLCs), indicating the potential of such compounds in enhancing the performance of energy storage devices (Devarajan et al., 2009).
Synthesis and Structural Characterization
The chemistry of compounds containing the 4-oxo-butenoic acid moiety, including their synthesis and structural characterization, underpins their role as intermediates in the production of a wide range of heterocyclic and spiro compounds, which can be essential in the development of new materials and biologically active molecules (Komarova et al., 2011).
Direcciones Futuras
Spirocyclic compounds have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, the study and development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
Propiedades
IUPAC Name |
4-oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8(2-3-9(15)16)12-13-10(17)7-6-11(7)4-1-5-11/h7H,1-6H2,(H,12,14)(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCWYZZYWIPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)
![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)


![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)
